molecular formula C9H6F2O B8068400 3-(3,5-Difluorophenyl)acrylaldehyde

3-(3,5-Difluorophenyl)acrylaldehyde

Cat. No.: B8068400
M. Wt: 168.14 g/mol
InChI Key: VUJNIOGUAYENEA-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)acrylaldehyde is an α,β-unsaturated aldehyde derivative featuring a 3,5-difluorophenyl substituent. Its molecular formula is C₉H₆F₂O, with a molecular weight of 168.14 g/mol. The compound combines the reactivity of an aldehyde group with the electron-withdrawing effects of fluorine atoms on the aromatic ring.

Properties

IUPAC Name

3-(3,5-difluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJNIOGUAYENEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3,5-Difluorophenyl)acrylaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)acrylic acid.

    Reduction: 3-(3,5-Difluorophenyl)acryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Difluorophenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)acrylaldehyde depends on the specific application and reaction it is involved in. In general, the aldehyde group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the electronic properties of the phenyl ring, affecting reactivity and stability. The molecular targets and pathways involved will vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 3-(3,5-Difluorophenyl)acrylaldehyde and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Physical State Primary Applications
This compound C₉H₆F₂O 168.14 3,5-difluorophenyl Aldehyde Not reported Pharmaceutical intermediates*
3-(4-Bromo-2-fluorophenyl)acrylaldehyde C₉H₆BrFO 229.05 4-bromo-2-fluorophenyl Aldehyde Not reported Pharmaceutical intermediates
(E)-3-(3,5-Dihydroxyphenyl)acrylic acid C₉H₈O₄ 180.16 3,5-dihydroxyphenyl Carboxylic acid Not reported Laboratory research
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 3,4-dihydroxyphenyl Carboxylic acid Yellow crystals Pharmacological research, food/cosmetics

*Inferred from structural analogs.

Key Comparative Insights

Substituent Effects
  • Fluorine vs. Hydroxyl Groups : Fluorine atoms in this compound enhance electron-withdrawing effects , increasing the electrophilicity of the aldehyde group compared to hydroxyl-substituted analogs like caffeic acid. This makes the aldehyde more reactive in nucleophilic additions (e.g., forming Schiff bases) .
  • Bromo Substituent : The 4-bromo-2-fluorophenyl analog (CAS 1228593-55-2) exhibits higher molecular weight (229.05 g/mol) due to bromine, which may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug synthesis .
Functional Group Reactivity
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more reactive than the carboxylic acid in caffeic acid, enabling its use in condensation reactions. However, carboxylic acid derivatives (e.g., caffeic acid) exhibit greater stability and solubility in aqueous systems due to hydrogen bonding .

Biological Activity

Overview

3-(3,5-Difluorophenyl)acrylaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H8F2O
  • Molecular Weight : 182.17 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism involves the induction of apoptosis through the activation of caspases and the modulation of signaling pathways such as the MAPK pathway.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation, MAPK pathway
HCT116 (Colorectal Cancer)12Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLCell lysis
Pseudomonas aeruginosa128 µg/mLInhibition of cell wall synthesis

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate various enzymatic activities and signaling pathways that are crucial for cell survival and proliferation.

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
  • Antimicrobial Mechanism : By disrupting bacterial membranes, it effectively kills bacterial cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
  • Bacterial Infection Model : In an infected mouse model with E. coli, administration of the compound led to a marked decrease in bacterial load in tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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